Cas no 1340097-74-6 (3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid)

3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 1340097-74-6
- EN300-1670349
- 3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid
- AKOS013190671
- 3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid
-
- インチ: 1S/C16H21NO5/c18-15(19)8-11-21-14-6-9-17(10-7-14)16(20)22-12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19)
- InChIKey: HHDRYSGGQZNTOI-UHFFFAOYSA-N
- ほほえんだ: O(CCC(=O)O)C1CCN(C(=O)OCC2C=CC=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 307.14197277g/mol
- どういたいしつりょう: 307.14197277g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 360
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76.1Ų
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-500mg |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 500mg |
¥15499.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-1g |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 1g |
¥16143.00 | 2024-08-09 | |
Enamine | EN300-1670349-1.0g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 1g |
$1129.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1578141-250mg |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid |
1340097-74-6 | 98% | 250mg |
¥14843.00 | 2024-08-09 | |
Enamine | EN300-1670349-0.5g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.5g |
$1084.0 | 2023-05-25 | ||
Enamine | EN300-1670349-0.05g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.05g |
$948.0 | 2023-05-25 | ||
Enamine | EN300-1670349-2.5g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 2.5g |
$2211.0 | 2023-05-25 | ||
Enamine | EN300-1670349-0.25g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.25g |
$1038.0 | 2023-05-25 | ||
Enamine | EN300-1670349-10.0g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 10g |
$4852.0 | 2023-05-25 | ||
Enamine | EN300-1670349-0.1g |
3-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)propanoic acid |
1340097-74-6 | 0.1g |
$993.0 | 2023-05-25 |
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid 関連文献
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acidに関する追加情報
Introduction to 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) and Its Significance in Modern Chemical Biology
3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid), identified by its CAS number CAS no. 1340097-74-6, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structure, has garnered attention due to its potential applications in drug development and molecular biology. The presence of functional groups such as the benzyloxycarbonyl moiety and the piperidine ring suggests a high degree of versatility, making it a valuable candidate for further investigation.
The piperidin-4-yl group is particularly noteworthy, as it is commonly found in a variety of bioactive molecules. Piperidine derivatives are known for their role in modulating biological pathways, often serving as key components in the design of small-molecule inhibitors and activators. The specific arrangement of atoms in 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) allows for unique interactions with biological targets, which could be exploited for therapeutic purposes.
In recent years, there has been a surge in research focused on the development of novel compounds with enhanced selectivity and efficacy. The structure of 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) aligns well with these trends, as it incorporates elements that have been shown to improve pharmacokinetic properties. For instance, the benzyloxycarbonyl group is often used to protect carboxylic acids during synthetic processes, ensuring that the molecule retains its integrity until it reaches its target site of action.
The compound's utility extends beyond mere structural complexity; its potential biological activity is equally compelling. Studies have indicated that molecules containing the piperidin-4-yl moiety may exhibit properties such as receptor binding affinity and metabolic stability, which are critical for drug candidates. Furthermore, the presence of an oxygen atom in the side chain (propanoic acid) suggests that it could participate in hydrogen bonding interactions, further enhancing its interaction with biological targets.
The synthesis of 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) represents a significant achievement in synthetic chemistry. The multi-step process involves careful manipulation of functional groups to achieve the desired configuration. This level of precision is essential in pharmaceutical research, where even minor structural variations can drastically alter biological activity. The compound's synthesis also highlights the importance of understanding reaction mechanisms and optimizing conditions to ensure high yields and purity.
In the context of current research, 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) has been explored for its potential role in modulating enzyme activity. Enzymes are central to many biological processes, and inhibiting or activating specific enzymes can have therapeutic benefits. The compound's structure suggests that it may interact with enzymes by binding to their active sites or allosteric regions. This capability makes it a promising candidate for further investigation in drug discovery programs.
The use of computational methods has also played a crucial role in understanding the potential applications of 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid). Molecular modeling techniques allow researchers to predict how the compound might interact with biological targets at an atomic level. These predictions can guide experimental efforts and help identify optimal conditions for further study. Additionally, computational studies can provide insights into the compound's pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug development.
The versatility of 3-((1-((Benzyloxycarbonyl)piperidin-4-yl)oxy)propanoic acid) extends to its potential use as a building block for more complex molecules. By modifying specific functional groups or introducing new ones, researchers can generate derivatives with tailored properties. This approach is particularly valuable in drug discovery, where libraries of compounds are screened for biological activity. The ability to rapidly synthesize and modify derivatives allows for efficient exploration of chemical space.
In conclusion, 3-((1-((Benzyloxycarbonyl)piperidin-4-yloxypropanoic acid (CAS no. 1340097 -74 -6)) is a compound with significant potential in chemical biology and pharmaceutical research. Its intricate structure and functional groups make it a versatile candidate for further investigation into drug development and molecular biology. The ongoing research into this molecule underscores the importance of exploring novel compounds that can address unmet medical needs.
1340097-74-6 (3-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)propanoic acid) 関連製品
- 220243-81-2(tert-Butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoate)
- 1343184-06-4(cyclopropyl(1-methyl-3-propyl-1H-1,2,4-triazol-5-yl)methanamine)
- 2005639-16-5(3-(3-hydroxypropyl)oxane-3-carbaldehyde)
- 1795304-49-2([4-(2-Thienyl)phenyl][3-(1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]methanone)
- 2171668-42-9(3-cyclopropyl-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methoxypropanamidopropanoic acid)
- 2172185-50-9(methyl(3-{(3-methylfuran-2-yl)methylsulfanyl}butan-2-yl)amine)
- 1251566-28-5(1-[1-(4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine)
- 1622351-34-1(Exo-N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride)
- 29705-96-2(Benzeneethanamine,4-bromo-2,5-dimethoxy-a-methyl-, hydrochloride (1:1))
- 2138064-61-4((2-{1-(iodomethyl)cyclopentyloxy}ethyl)benzene)




